molecular formula C16H15N3O B2749416 (2E)-N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-phenylprop-2-enamide CAS No. 946274-27-7

(2E)-N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-phenylprop-2-enamide

Cat. No.: B2749416
CAS No.: 946274-27-7
M. Wt: 265.316
InChI Key: IMONTPGSMRBMOM-MDZDMXLPSA-N
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Description

(2E)-N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-phenylprop-2-enamide is a heterocyclic compound that features a cyclopenta[d]pyrimidine core linked to a cinnamamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-phenylprop-2-enamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction proceeds through a cyclocondensation mechanism to form the desired heterocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-phenylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.

    Reduction: NaBH4 or LiAlH4 in an appropriate solvent like ethanol or tetrahydrofuran (THF).

    Substitution: Various nucleophiles in the presence of a suitable base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized heterocyclic derivatives, while reduction may produce reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-phenylprop-2-enamide is unique due to its specific combination of a cyclopenta[d]pyrimidine core with a cinnamamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c20-15(10-9-12-5-2-1-3-6-12)19-16-13-7-4-8-14(13)17-11-18-16/h1-3,5-6,9-11H,4,7-8H2,(H,17,18,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMONTPGSMRBMOM-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)N=CN=C2NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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